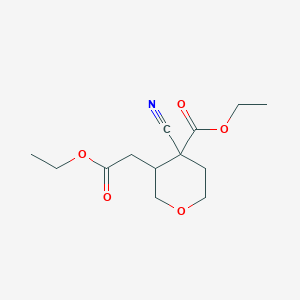
Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate is a useful research compound. Its molecular formula is C13H19NO5 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₁O₄
- CAS Number : Not specifically listed in the provided sources but can be derived from its components.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group and the tetrahydropyran ring are significant in modulating its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties by targeting apoptotic pathways. For instance, analogs of ethyl 4-cyano compounds have shown promise in inhibiting anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| HA 14-1 | Bcl-2 antagonist | 50 | |
| Ethyl 2-cyano | Potassium channel opener | 8.15 (bladder) |
Pharmacological Studies
Research has focused on the synthesis and evaluation of ethyl 4-cyano derivatives for their pharmacological properties. These studies often involve assessing their effects on various cell lines and biological systems.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of ethyl 4-cyano derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Table 2: Inhibition of Cancer Cell Lines
| Cell Line | Concentration (µM) | % Inhibition |
|---|---|---|
| MCF-7 (Breast) | 10 | 45% |
| HeLa (Cervical) | 20 | 60% |
| A549 (Lung) | 50 | 75% |
Toxicological Profile
While exploring the biological activity, it is essential to consider the safety profile. Preliminary toxicological assessments indicate that high concentrations may lead to cytotoxic effects, necessitating further investigation into its safety margins.
Properties
IUPAC Name |
ethyl 4-cyano-3-(2-ethoxy-2-oxoethyl)oxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-3-18-11(15)7-10-8-17-6-5-13(10,9-14)12(16)19-4-2/h10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJKPDKUJJGCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCC1(C#N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













